Tert-butyl 4-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a methoxy group, and a dioxaborolane moiety
Preparation Methods
The synthesis of tert-butyl 4-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting appropriate amines with dihaloalkanes under basic conditions.
Introduction of the methoxy group: This step involves the methylation of a phenolic intermediate using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the dioxaborolane moiety: This is typically done through a Suzuki-Miyaura coupling reaction, where a boronic acid or ester is coupled with a halogenated aromatic compound in the presence of a palladium catalyst and a base
Chemical Reactions Analysis
Tert-butyl 4-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or nitro groups if present, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions
Scientific Research Applications
Tert-butyl 4-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The dioxaborolane moiety can also participate in boron-mediated reactions, which are crucial in organic synthesis .
Comparison with Similar Compounds
Tert-butyl 4-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound also contains a dioxaborolane moiety and a piperidine ring, but differs in the presence of a pyrazole ring instead of a methoxy-substituted phenyl ring.
Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: This compound features a pyridine ring instead of a phenyl ring, which can influence its reactivity and applications
Properties
Molecular Formula |
C22H35BN2O5 |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
tert-butyl 4-[3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H35BN2O5/c1-20(2,3)28-19(26)25-11-9-24(10-12-25)17-13-16(14-18(15-17)27-8)23-29-21(4,5)22(6,7)30-23/h13-15H,9-12H2,1-8H3 |
InChI Key |
ZQLRVXGMMCRFFI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)N3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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